(1-Bromo-2-fluorohexan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Bromo-2-fluorohexan-2-yl)benzene, also known as 1-Bromo-2-fluorohexylbenzene, is a highly versatile organic compound with numerous applications in the scientific and industrial fields. This compound has a wide range of uses, ranging from synthesis methods to scientific research applications. It has a unique structure that allows it to be used in a variety of ways, making it a valuable asset to the scientific and industrial communities.
Scientific Research Applications
Supramolecular Features in Derivatives :
- The isostructural 1-bromo and 1-iodo derivatives of 3,5-bis(1,3-oxazolin-2-yl)benzene, which are closely related to (1-Bromo-2-fluorohexan-2-yl)benzene, exhibit significant supramolecular characteristics like (non-classical) hydrogen bonding and parallel-displaced π–π interactions. This makes them interesting for studies in crystallography and supramolecular chemistry (Stein, Hoffmann, & Fröba, 2015).
Fluorination Processes :
- Research on the direct fluorination of 1-(2,2-dibromovinyl)benzene derivatives, which are structurally similar to this compound, reveals insights into regioselective synthesis techniques. This is valuable for producing compounds with specific fluorinated structures, crucial in various chemical synthesis processes (Zhao, Ming, Tang, & Zhao, 2016).
Synthesis of Complex Organic Compounds :
- The compound 1-Bromo-3,5-bis(trifluoromethyl)benzene, which shares structural similarities with this compound, has been used as a starting material in organometallic synthesis. This demonstrates its utility in creating a range of synthetically valuable organometallic intermediates (Porwisiak & Schlosser, 1996).
Radiosynthesis Applications :
- In the field of radiopharmaceuticals, derivatives of 1-bromo-2-fluorobenzene have been used for radiosynthesis, highlighting its potential use in medical imaging and diagnosis (Namolingam, Luthra, Brady, & Pike, 2001).
Antimicrobial Agents :
- Research into novel antimicrobial agents has involved derivatives of bromo and fluoro benzene compounds, indicating potential for this compound in this area. These compounds have shown potent activity against a range of bacteria and fungi (Liaras, Geronikaki, Glamočlija, Ćirić, & Soković, 2011).
properties
IUPAC Name |
(1-bromo-2-fluorohexan-2-yl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrF/c1-2-3-9-12(14,10-13)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVUUZCHTGUWEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CBr)(C1=CC=CC=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.